2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid
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Overview
Description
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions. For example, the reaction of 5-bromo-1H-pyrrole with a suitable aldehyde or ketone can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 2-Oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-ylboronic acid
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
What sets 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid apart from similar compounds is its unique structure, which combines both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Biological Activity
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.
The compound's chemical structure is characterized by a pyrrolo[3,2-b]pyridine framework, which contributes to its biological activity. The molecular formula is C8H6N2O3 with a molecular weight of 178.15 g/mol.
Property | Details |
---|---|
Chemical Formula | C₈H₆N₂O₃ |
Molecular Weight | 178.15 g/mol |
IUPAC Name | This compound |
PubChem CID | 76847297 |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial and fungal strains.
-
Antibacterial Activity :
- The compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Comparative studies showed that it outperformed several known antibacterial agents in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity :
The biological activity of this compound is attributed to its ability to interact with specific microbial targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways essential for microbial survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antibacterial Efficacy : A study involving various derivatives showed that modifications in the pyrrolo structure could enhance antibacterial activity significantly . The most effective derivatives had substitutions that increased hydrophobic interactions with bacterial membranes.
- Safety Profile Assessment : Toxicological evaluations indicated that while the compound exhibits potent antimicrobial activity, it also poses certain risks if not handled properly due to its classification as a hazardous material .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-5-7(10-6)4(8(12)13)1-2-9-5/h1-2H,3H2,(H,10,11)(H,12,13) |
InChI Key |
DZOKLQRDUWXPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)C(=O)O |
Origin of Product |
United States |
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